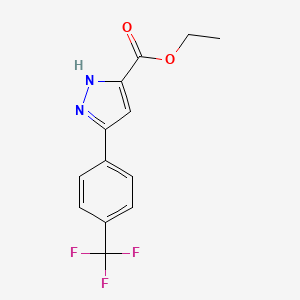
Ethyl 3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Cat. No. B1439499
Key on ui cas rn:
639784-60-4
M. Wt: 284.23 g/mol
InChI Key: UFCMHAIKTZLMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07241793B2
Procedure details


To a solution of 4-trifluoromethylacetophenone (10 g, 53.15 mmol) in EtOH (100 mL) was added portionwise sodium ethoxyde (5.43 g, 79.72 mmol) and the mixture was stirred at room temperature during 20 minutes. Dimethyloxalate (8.16 g, 69.09 mmol) was added and the mixture was heated under reflux during 1 hour and then poured into a solution of HCl 1N. After extraction with CH2Cl2, the organic layer was dried over Na2SO4, and concentrated to dryness. The residue was dissolved in EtOH (100 mL), and hydrazine hydrate (3.1 mL, 63.78 mmol) was added dropwise. The mixture was heated under reflux overnight, then poured into water. After extraction with CH2Cl2, the organic layer was dried over Na2SO4, and concentrated to dryness. The solid residue was crystallised from diisopropyloxyde to afford the titled compound as cream crystals (8.42 g, 55.78%).






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=1)=O.[Na].C[O:16][C:17](=O)[C:18](OC)=O.Cl.O.[NH2:25][NH2:26].[CH3:27][CH2:28][OH:29]>O>[CH2:28]([O:29][C:17]([C:18]1[NH:26][N:25]=[C:2]([C:4]2[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][CH:5]=2)[CH:1]=1)=[O:16])[CH3:27] |f:4.5,^1:13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C1=CC=C(C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCO
|
Step Two
|
Name
|
|
|
Quantity
|
8.16 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(=O)OC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
3.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature during 20 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux during 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in EtOH (100 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux overnight
|
|
Duration
|
8 (± 8) h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with CH2Cl2
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer was dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid residue was crystallised from diisopropyloxyde
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=CC(=NN1)C1=CC=C(C=C1)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.42 g | |
| YIELD: PERCENTYIELD | 55.78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

